molecular formula C13H17BO4 B6338319 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1604802-47-2

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B6338319
CAS RN: 1604802-47-2
M. Wt: 248.08 g/mol
InChI Key: VZTKGBSBKFDQFR-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as H4TMB, is a small organic compound that has recently gained attention in the scientific community for its potential applications in various fields. H4TMB is a product of the condensation reaction between aldehyde and anhydrous boron trifluoride, and has been found to exhibit interesting properties in a range of areas.

Scientific Research Applications

Cognitive Enhancements

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde may have cognitive-enhancing properties. A study demonstrated that a related compound, 5-Hydroxymethyl-2-furaldehyde (5-HMF), significantly attenuated scopolamine-induced cognitive impairment in various behavioral tasks without altering locomotor activity. This effect was potentially mediated through NMDA receptor signaling, suggesting a role in enhancing cognitive function and potentially serving as a candidate against cognitive disorders like Alzheimer's disease (Lee et al., 2015).

Drug Metabolism and Disposition

GSK2251052, a boron-containing antibiotic with a structural component similar to this compound, showed extensive metabolism and disposition patterns in humans. This study highlighted the metabolic pathways and the high distribution of the drug into tissues, suggesting potential areas for further exploration of related boron-containing compounds (Bowers et al., 2013).

Biochemical Applications

Benzoxaboroles, including compounds related to this compound, have been recognized for their exceptional properties and applications in various fields. These compounds serve as building blocks in organic synthesis, display biological activity, and are under clinical trials. Their ability to bind hydroxyl compounds positions them as potential molecular receptors for sugars and glycoconjugates, indicating a broad range of biochemical applications (Adamczyk-Woźniak et al., 2009).

Genotoxicity Studies

Benzaldehyde, a core component of the molecule , has been studied for its genotoxic effects. A study using Drosophila melanogaster demonstrated that benzaldehyde induced genotoxic and mutagenic effects, suggesting the need for careful evaluation and threshold determination for its inclusion in consumable products (Deepa Pv et al., 2012).

properties

IUPAC Name

3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-15)6-11(16)7-10/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTKGBSBKFDQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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